2-N,2-N-dimethyl-1,3-benzoxazole-2,6-diamine
Description
2-N,2-N-Dimethyl-1,3-benzoxazole-2,6-diamine is a heterocyclic compound featuring a benzoxazole core substituted with two methyl groups at the 2-N positions and amine groups at the 2- and 6-positions. The benzoxazole ring system, characterized by a fused benzene and oxazole moiety, imparts unique electronic properties due to the oxygen atom's electronegativity. This compound’s structural attributes—such as planarity, hydrogen-bonding capacity (via amine groups), and lipophilicity (from methyl substituents)—make it a candidate for pharmaceutical or materials science applications.
Properties
IUPAC Name |
2-N,2-N-dimethyl-1,3-benzoxazole-2,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-12(2)9-11-7-4-3-6(10)5-8(7)13-9/h3-5H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBRIJKDIDHPAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(O1)C=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,2-N-dimethyl-1,3-benzoxazole-2,6-diamine typically involves the reaction of 2-aminophenol with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 2-aminophenol and dimethylamine.
Catalyst: Commonly used catalysts include acids or bases.
Solvent: Ethanol or methanol.
Reaction Conditions: Elevated temperatures (around 80-100°C) and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-N,2-N-dimethyl-1,3-benzoxazole-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve halogens or other nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-N,2-N-dimethyl-1,3-benzoxazole-2,6-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-N,2-N-dimethyl-1,3-benzoxazole-2,6-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Core Heterocycle Variations
The benzoxazole core distinguishes 2-N,2-N-dimethyl-1,3-benzoxazole-2,6-diamine from related heterocycles:
- Benzothiazole Derivatives: describes (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine. The tetrahydrobenzothiazole’s saturated ring reduces planarity, likely lowering rigidity compared to the fully aromatic benzoxazole .
- Triazine Derivatives :
lists (4S)-6-N-chloro-2-N,2-N,4-trimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine. The triazine ring, a six-membered system with three nitrogen atoms, introduces stronger electron-withdrawing effects. This may alter binding affinities; for example, the chloro-substituted triazine in exhibits a binding score of -6.6 kcal/mol with Arg363 and His356 residues, suggesting substituent-dependent target interactions .
Substituent Effects
- Methyl vs. Bulky Alkyl Groups: The 2-N,2-N-dimethyl groups in the target compound contrast with the methoxymethyl and propyl substituents in ’s benzothiazole.
- Halogen Substituents :
The 6-N-chloro and 6-N-fluoro groups in ’s triazines demonstrate how electronegative substituents influence binding. The fluoro analog shows a slightly better binding score (-7.0 kcal/mol vs. -6.6 kcal/mol for chloro), highlighting the role of substituent size and electronegativity in target interactions .
Structural and Physicochemical Properties
- Hydrogen-Bonding Capacity: The 2,6-diamine groups enable hydrogen bonding, akin to the 2,6-diaminopyridine Schiff bases in . However, the pyridine-based compounds form Schiff bases with isatin derivatives, a reactivity less feasible for benzoxazole due to electronic differences .
Data Tables
Table 1: Structural and Functional Comparison of Analogous Compounds
Table 2: Substituent Impact on Binding Affinity ()
| Substituent at 6-N Position | Binding Score (kcal/mol) | Key Interactions |
|---|---|---|
| Chloro | -6.6 | Arg363, His356 |
| Fluoro | -7.0 | His356, Pro325, Asn359 |
| Hydrazinyl | -6.6 | His356, Pro325, Asn359 |
Biological Activity
2-N,2-N-dimethyl-1,3-benzoxazole-2,6-diamine is a compound belonging to the benzoxazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoxazole ring with two dimethylamino groups at the 2-position. Its molecular formula is with a molecular weight of approximately 177.20 g/mol. The unique structural characteristics contribute to its reactivity and potential therapeutic applications.
Synthesis Methods
The synthesis of this compound typically involves the following methods:
- Condensation Reaction : Reacting 2-aminophenol with aldehydes or ketones.
- Catalyzed Reactions : Utilizing magnetic solid acid nanocatalysts in water under reflux conditions for high yields.
These methods allow for the efficient production of the compound while maintaining purity and structural integrity .
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities including:
- Antimicrobial Properties : Effective against various bacterial strains.
- Antifungal Activity : Demonstrated potential in inhibiting fungal growth.
- Anticancer Effects : Studies show cytotoxic effects on cancer cell lines .
The mechanism by which this compound exerts its biological effects involves:
- Target Interaction : Binding to specific enzymes or receptors which alters their activity.
- Pathway Modulation : Influencing pathways associated with cell proliferation and apoptosis .
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of various benzoxazole derivatives including this compound. The results indicated that the compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through microbroth dilution methods .
Anticancer Activity
In vitro studies on cancer cell lines (e.g., HeLa cells) revealed that this compound demonstrated cytotoxicity. The compound was found to induce apoptosis in cancer cells through mitochondrial pathways. Notably, it did not exhibit genotoxicity against non-cancerous cells (L929), suggesting a favorable safety profile .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship highlighted that modifications in the benzoxazole structure significantly impact biological activity. The presence of dimethylamino groups was found to enhance interaction with biological targets compared to other derivatives lacking these groups .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-N,N-Dimethyl-1,3-benzoxazole-2,5-diamine | Similar benzoxazole structure | Different substitution pattern affecting activity |
| N1,N3-Dimethylbenzene-1,3-diamine | Aromatic amine structure | Lacks benzoxazole ring |
| 5,6-Dimethyl-1,2,3-benzotriazole | Contains a triazole ring | Distinct electronic properties affecting reactivity |
The uniqueness of 2-N,N-dimethyl-1,3-benzoxazole-2,6-diamine lies in its specific substitution pattern which imparts distinct chemical and biological properties compared to other related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
